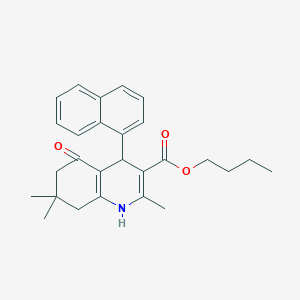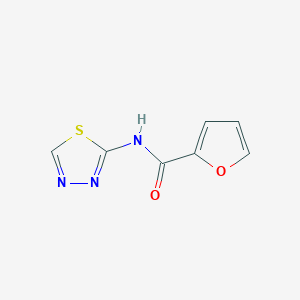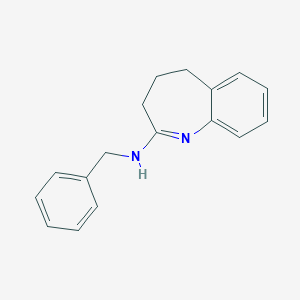![molecular formula C18H12BrN3OS2 B494494 3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494494.png)
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a unique structure combining a thieno[2,3-b]pyridine core with thiophene and bromophenyl substituents
準備方法
The synthesis of 3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through cyclization reactions involving thiophene derivatives and pyridine precursors.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents such as bromine or N-bromosuccinimide.
Amination and carboxamide formation: The final steps involve introducing the amino group and forming the carboxamide functionality through reactions with appropriate amines and carboxylic acid derivatives.
化学反応の分析
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
科学的研究の応用
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells.
Medicinal Chemistry: Due to its potential biological activity, the compound is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s ability to form stable, conjugated systems makes it useful in the development of advanced materials for various applications.
作用機序
The mechanism of action of 3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide can be compared with similar compounds such as:
Thieno[3,2-b]thiophene derivatives: These compounds share a similar core structure and are used in organic electronics and materials science.
Pyrazolyl-thiophene derivatives: These compounds have similar biological activities and are investigated for their anticancer and antimicrobial properties.
BODIPY derivatives: These compounds are known for their photophysical properties and are used in imaging and photodynamic therapy.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
特性
分子式 |
C18H12BrN3OS2 |
|---|---|
分子量 |
430.3g/mol |
IUPAC名 |
3-amino-N-(2-bromophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H12BrN3OS2/c19-11-4-1-2-5-12(11)21-17(23)16-15(20)10-7-8-13(22-18(10)25-16)14-6-3-9-24-14/h1-9H,20H2,(H,21,23) |
InChIキー |
GQMNJPMWZOOXCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)Br |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-phenyl-5-{[4-(1-piperidinylcarbonyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B494414.png)
![6-Amino-4-(2-chlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B494416.png)
![5-[(3-chloro-4-methoxyanilino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B494418.png)

![5-N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-6-N-cyclohexyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B494421.png)

![4-Amino-6-[(1,1-dimethylethyl)amino]-5-nitropyrimidine](/img/structure/B494425.png)
![N'-{[5-methyl-2-(methylsulfanyl)-3-thienyl]methylene}isonicotinohydrazide](/img/structure/B494426.png)

![ethyl 6-chloro-4-(N,N-diethylglycyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B494431.png)


![5-{(1,3-dimethyl-4,6-dioxo-2-thioxohexahydro-5-pyrimidinyl)[3-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B494435.png)
